molecular formula C13H22O B12690814 cis-3,4,4a,5,8,8a-Hexahydro-3,3,6,7-tetramethyl-1H-2-benzopyran CAS No. 94022-02-3

cis-3,4,4a,5,8,8a-Hexahydro-3,3,6,7-tetramethyl-1H-2-benzopyran

Cat. No.: B12690814
CAS No.: 94022-02-3
M. Wt: 194.31 g/mol
InChI Key: RZLXGTKIGFFSMN-NWDGAFQWSA-N
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Description

cis-3,4,4a,5,8,8a-Hexahydro-3,3,6,7-tetramethyl-1H-2-benzopyran: is an organic compound with the molecular formula C13H22O It is a derivative of benzopyran, characterized by its hexahydro structure and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3,4,4a,5,8,8a-Hexahydro-3,3,6,7-tetramethyl-1H-2-benzopyran typically involves the condensation of specific precursors. For instance, one method involves the condensation of 3,4,4a,7,8,8a-hexahydro-4a-methyl-5-vinyl-2(1H)-naphthalenone with 2-methyl 2-cyclopenten-1-one . The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: cis-3,4,4a,5,8,8a-Hexahydro-3,3,6,7-tetramethyl-1H-2-benzopyran undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or alcohols, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation agents such as chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

cis-3,4,4a,5,8,8a-Hexahydro-3,3,6,7-tetramethyl-1H-2-benzopyran has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-3,4,4a,5,8,8a-Hexahydro-3,3,6,7-tetramethyl-1H-2-benzopyran involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, its antimicrobial activity may result from disrupting microbial cell membranes or inhibiting essential enzymes.

Comparison with Similar Compounds

Uniqueness: cis-3,4,4a,5,8,8a-Hexahydro-3,3,6,7-tetramethyl-1H-2-benzopyran is unique due to its specific arrangement of methyl groups and its hexahydro structure, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the production of fragrances.

Properties

CAS No.

94022-02-3

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

(4aS,8aS)-3,3,6,7-tetramethyl-1,4,4a,5,8,8a-hexahydroisochromene

InChI

InChI=1S/C13H22O/c1-9-5-11-7-13(3,4)14-8-12(11)6-10(9)2/h11-12H,5-8H2,1-4H3/t11-,12+/m0/s1

InChI Key

RZLXGTKIGFFSMN-NWDGAFQWSA-N

Isomeric SMILES

CC1=C(C[C@@H]2COC(C[C@@H]2C1)(C)C)C

Canonical SMILES

CC1=C(CC2COC(CC2C1)(C)C)C

Origin of Product

United States

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